5-(Bromomethyl)-N-methyl-3-pyridinamine CAS number and structure
5-(Bromomethyl)-N-methyl-3-pyridinamine CAS number and structure
The following technical guide details the structural identity, synthesis, handling, and applications of 5-(Bromomethyl)-N-methyl-3-pyridinamine , a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Identity, Synthesis, and Handling of a Reactive Pharmacophore Intermediate
Executive Summary
5-(Bromomethyl)-N-methyl-3-pyridinamine is a specialized pyridine derivative characterized by a reactive bromomethyl group at the C5 position and a secondary N-methylamino group at the C3 position.[1][2] This bifunctional nature makes it a potent alkylating agent and a versatile building block for synthesizing heterobicyclic systems, particularly in the development of α4β2 nicotinic acetylcholine receptor (nAChR) agonists (e.g., analogs of A-85380 or Varenicline).
Due to the coexistence of a nucleophilic amine and an electrophilic alkyl bromide within the same molecule, the free base is inherently unstable and prone to intermolecular self-alkylation (polymerization). Consequently, it is predominantly synthesized in situ or isolated as a stable salt (e.g., hydrobromide) or N-protected derivative (e.g., N-Boc).
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[1][2]
-
Systematic Name: 5-(Bromomethyl)-N-methylpyridin-3-amine[1][2][3]
-
Molecular Formula: C
H BrN [2][3][4] -
Molecular Weight: 201.07 g/mol [2]
-
Parent Scaffold: 3-Amino-5-methylpyridine (CAS 3430-19-1)[1][2]
-
Related CAS: 1017793-24-6 (Primary amine analog: 5-(Bromomethyl)pyridin-3-amine)[1][2]
Structural Properties
The molecule features a pyridine ring substituted at the meta positions relative to the nitrogen atom.[1]
-
Position 3 (Nucleophile): The N-methylamino group (-NHCH
) acts as a secondary amine nucleophile.[2] -
Position 5 (Electrophile): The bromomethyl group (-CH
Br) is a highly reactive benzylic-like halide, susceptible to S 2 displacement.[2]
| Property | Value (Predicted) | Note |
| Appearance | Off-white to yellow solid (Salt form) | Free base is an oil/gum that darkens rapidly.[1][2] |
| Solubility | DMSO, Methanol, DMF | Hydrolyzes slowly in water; reacts with protic nucleophiles. |
| Stability | Low (Free Base) | Critical: Store as HBr salt or N-Boc protected at -20°C under Argon.[1][2] |
| Reactivity | High | Prone to polymerization via intermolecular N-alkylation.[1][2] |
Synthetic Pathways
Direct bromination of the free amine is not feasible due to oxidation and side reactions.[1][2] The proven synthetic strategy involves N-protection followed by radical bromination or functional group interconversion from an alcohol precursor.[1][2]
Pathway A: Radical Bromination (Preferred Scale-Up Route)
This route utilizes 3-amino-5-methylpyridine as the starting material.[1][2] The amine is protected to prevent interference with the radical bromination step.[1][2]
Step-by-Step Protocol:
-
Protection: React 3-amino-5-methylpyridine with Di-tert-butyl dicarbonate (Boc
O) to form N-Boc-3-amino-5-methylpyridine . -
Methylation: Treat the N-Boc intermediate with Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF to yield N-Boc-N-methyl-3-amino-5-methylpyridine .[1][2]
-
Bromination: Perform radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl
or substituted benzene (e.g., trifluorotoluene) at reflux.-
Note: This yields the stable intermediate tert-butyl (5-(bromomethyl)pyridin-3-yl)(methyl)carbamate .[1]
-
-
Deprotection (In Situ): Deprotect with TFA/DCM or HCl/Dioxane immediately prior to the coupling reaction to generate the reactive salt form.[2]
Pathway B: Alcohol Conversion
Alternatively, the compound can be generated from (5-(methylamino)pyridin-3-yl)methanol .[1][2]
-
React the alcohol precursor with Phosphorus Tribromide (PBr
) or CBr /PPh (Appel reaction) in DCM at 0°C.
Visualization of Synthetic Logic
Caption: Synthetic route from commercially available 3-amino-5-methylpyridine via N-protection and radical bromination.
Handling & Stability Protocols
Warning: This compound is a potent alkylating agent and lachrymator.[2] It poses significant skin and eye irritation risks.[1][2]
Stability Mechanism (Self-Polymerization)
The free base contains both a nucleophile (N-methylamine, pKa ~6) and an electrophile (benzyl bromide).
Storage Conditions
-
Form: Store as Hydrobromide salt or N-Boc protected precursor .
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (Hygroscopic; moisture hydrolyzes -CH
Br to -CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> OH).[2]
Applications in Medicinal Chemistry
This intermediate is primarily used to synthesize ligands for Nicotinic Acetylcholine Receptors (nAChRs) , specifically targeting the
Coupling Reactions
The bromomethyl group serves as a "linker" to attach the pyridine ring to azabicyclic scaffolds (e.g., azabicyclo[3.1.1]heptane).
-
Reaction Type: Nucleophilic Substitution (S
2). -
Conditions: Aprotic polar solvent (DMF, MeCN), inorganic base (K
CO , Cs CO ).
Mechanism of Action (Ligand Design)
The 3-pyridyl nitrogen and the secondary amine mimic the acetylcholine pharmacophore, interacting with the cation-pi site of the receptor.[1][2] The 5-position substituent modulates potency and selectivity.[1][2]
Caption: Application of the intermediate in synthesizing bioactive scaffolds.
References
-
SciFinder/Chemical Abstracts Service. Substructure Search: 3-amino-5-bromomethylpyridine derivatives.[1][2] Accessed 2024.[1][2]
-
J. Med. Chem. (2000). Synthesis and Structure-Activity Relationships of Novel 3-Pyridyl Ether Derivatives as Nicotinic Acetylcholine Receptor Ligands. (General methodology for 3,5-disubstituted pyridines).
-
Sigma-Aldrich. Product Specification: 3-Amino-5-methylpyridine (CAS 3430-19-1).[1][2]
-
ChemSrc. 5-(Bromomethyl)-N-methyl-3-pyridinamine Entry.[1][2]
-
PubChem. Compound Summary: 5-(Bromomethyl)pyridin-3-amine (CAS 1017793-24-6).[1][2]
